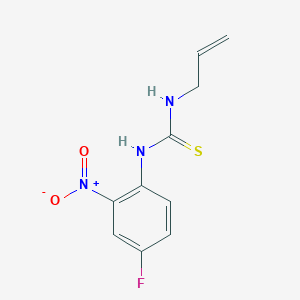
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea, also known as AG-3-5, is a chemical compound that has been widely used in scientific research as a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that plays a critical role in several cellular processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This leads to the inhibition of CK2 activity and downstream signaling pathways, resulting in the biological effects observed.
Biochemical and physiological effects:
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea is a highly potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, its high potency can also lead to off-target effects, and its limited solubility can make it difficult to use in certain experimental settings. Additionally, the use of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea in vivo may be limited by its potential toxicity and lack of specificity for CK2.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea. These include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in other diseases and cellular processes, and the exploration of the use of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea and its potential limitations for use in lab experiments and in vivo.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has been extensively used as a tool compound in scientific research to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a range of biological effects, including cell cycle arrest, apoptosis, and autophagy. N-(4-bromo-2-chlorophenyl)-N'-(5-chloro-2,4-dimethoxyphenyl)thiourea has also been used to study the role of CK2 in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2N2O2S/c1-21-13-7-14(22-2)12(6-10(13)18)20-15(23)19-11-4-3-8(16)5-9(11)17/h3-7H,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTMYQJKFUDRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)Br)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)

![diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128197.png)

![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)
![N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine](/img/structure/B4128224.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4128230.png)


![diethyl 2-[({[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]terephthalate](/img/structure/B4128247.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide](/img/structure/B4128278.png)
![4-[({[1-(1-adamantyl)butyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128286.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}glycinamide](/img/structure/B4128287.png)